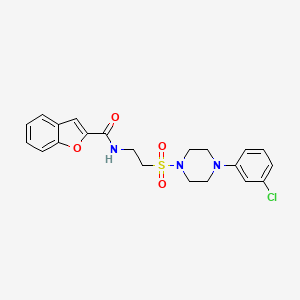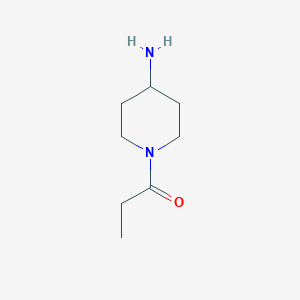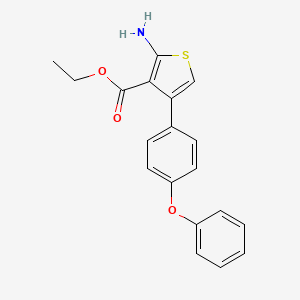
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Screening
A notable study involves the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for inhibiting Mycobacterium tuberculosis DNA GyrB. This research highlights the potential of these compounds in the development of new antitubercular agents. The findings demonstrated that certain derivatives exhibited promising inhibitory activity against Mycobacterium tuberculosis DNA gyrase, a crucial enzyme for bacterial DNA replication, without being cytotoxic to eukaryotic cells. The study underscores the therapeutic potential of benzofuran derivatives in treating tuberculosis (Reddy et al., 2014).
Antimicrobial Applications
Research on novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives revealed their potent inhibitory activity against various bacterial strains. This work contributes to the search for new antimicrobial agents capable of combating resistant bacterial infections. The study's findings suggest that specific substitutions on the piperazine moiety can significantly enhance antimicrobial efficacy (Krishnamurthy et al., 2011).
Anti-Inflammatory and Analgesic Agents
Another line of research explored the synthesis of novel compounds derived from visnaginone and khellinone, targeting anti-inflammatory and analgesic applications. The study identified several compounds with high selectivity and potency as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing significant analgesic and anti-inflammatory effects. These findings open new avenues for the development of drugs to treat inflammatory diseases and pain management (Abu‐Hashem et al., 2020).
Alzheimer’s Disease Drug Candidates
Research into N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed at evaluating new drug candidates for Alzheimer’s disease. This study emphasizes the role of piperazine and benzofuran derivatives in developing treatments for neurological disorders, with specific compounds showing potential enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease therapy (Rehman et al., 2018).
Mécanisme D'action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. This binding can cause a change in the function of the receptor and result in a physiological response .
Biochemical Pathways
The interaction of this compound with the D4 dopamine receptor can affect various biochemical pathways. Dopamine receptors play a critical role in the functioning of the CNS; they influence a variety of behavioral and physical functions such as mood, reward, addiction, and motor control .
Pharmacokinetics
It’s solubility in dmso is mentioned to be 22 mg/ml , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The binding of this compound to the D4 dopamine receptor can result in a variety of physiological responses, given the role of dopamine in the CNS. These responses can include changes in mood, reward, addiction, and motor control . .
Propriétés
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c22-17-5-3-6-18(15-17)24-9-11-25(12-10-24)30(27,28)13-8-23-21(26)20-14-16-4-1-2-7-19(16)29-20/h1-7,14-15H,8-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYIRRUYDLFRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2795835.png)


![(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylic acid](/img/structure/B2795839.png)

![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2795841.png)
![N-(4-chloro-2-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2795842.png)
![6-(4-Fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one](/img/structure/B2795844.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B2795845.png)
![2-[[1-[2-(2-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2795846.png)
![N-(4-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2795849.png)
![N-[4-(acetylamino)phenyl]-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2795850.png)
![2-Chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]acetamide](/img/structure/B2795851.png)

